molecular formula C9H10ClN3O2 B1258190 Aminocyclopyrachlor-methyl CAS No. 858954-83-3

Aminocyclopyrachlor-methyl

Cat. No. B1258190
Key on ui cas rn: 858954-83-3
M. Wt: 227.65 g/mol
InChI Key: MDWRNPOBHVLALB-UHFFFAOYSA-N
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Patent
US08198442B2

Procedure details

A 500 mL multi-neck flask equipped with nitrogen bubbler, addition funnel, reflux condenser, and thermocouple was charged with 6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate (47.8 g, 0.206 mol), methanol (32 g) and dimethyl carbonate (94.5 g, 1.05 mol). Concentrated sulfuric acid (50.0 g, 0.500 mol) was added over about 30 minutes with cooling to maintain the temperature below 60° C., and then the reaction mixture was heated at 70° C. for 10 h. The resulting mixture was cooled to 15° C. and diluted with 250 mL of water. The pH of the reaction mass was raised to 5-8 by adding about 42.7 g (0.534 mol) of 50 wt % aqueous NaOH over 30 minutes with cooling to maintain the temperature in the range of 10-15° C. The resulting slurry was cooled to 5° C. and filtered. The filtered wet cake was washed with water and dried to constant weight at 50° C. to give 43.3 g (93.5% yield) of the title compound with 98% purity as a solid melting at 147-148° C.
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate
Quantity
47.8 g
Type
reactant
Reaction Step Two
Quantity
94.5 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
93.5%

Identifiers

REACTION_CXSMILES
O.[NH2:2][C:3]1[N:8]=[C:7]([CH:9]2[CH2:11][CH2:10]2)[N:6]=[C:5]([C:12]([OH:14])=[O:13])[C:4]=1[Cl:15].[C:16](=O)(OC)OC.S(=O)(=O)(O)O.[OH-].[Na+]>O.CO>[NH2:2][C:3]1[N:8]=[C:7]([CH:9]2[CH2:11][CH2:10]2)[N:6]=[C:5]([C:12]([O:14][CH3:16])=[O:13])[C:4]=1[Cl:15] |f:0.1,4.5|

Inputs

Step One
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
6-amino-5-chloro-2-cyclopropyl-4-pyrimidinecarboxylic acid monohydrate
Quantity
47.8 g
Type
reactant
Smiles
O.NC1=C(C(=NC(=N1)C1CC1)C(=O)O)Cl
Name
Quantity
94.5 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
32 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL multi-neck flask equipped with nitrogen bubbler, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the reaction mass was raised to 5-8
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature in the range of 10-15° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered wet cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 50° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC(=N1)C1CC1)C(=O)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 43.3 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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